

Application Notes and Protocols for the Characterization of Propargyl-PEG10-alcohol

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Compound of Interest		
Compound Name:	Propargyl-PEG10-alcohol	
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Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery systems. Its structure comprises a terminal alkyne group (propargyl) for "click" chemistry reactions and a terminal hydroxyl group, connected by a hydrophilic ten-unit polyethylene glycol (PEG) spacer. This configuration allows for the straightforward linkage of biomolecules, nanoparticles, or surfaces to other molecules of interest. Accurate characterization of Propargyl-PEG10-alcohol is crucial to ensure its purity, identity, and suitability for downstream applications. These application notes provide detailed protocols for the analytical characterization of Propargyl-PEG10-alcohol using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Molecular and Physical Properties

A summary of the key quantitative data for **Propargyl-PEG10-alcohol** is presented in the table below for easy reference.



Property	Value	Source
Molecular Formula	C21H40O10	INVALID-LINK[1]
Molecular Weight	452.5 g/mol	INVALID-LINK[1]
Purity (Typical)	≥98%	INVALID-LINK[1]
Boiling Point (Predicted)	518.0±45.0 °C	INVALID-LINK[2]
Density (Predicted)	1.093±0.06 g/cm³	INVALID-LINK[2]
pKa (Predicted)	14.36±0.10	INVALID-LINK[2]
Solubility	Water, DMSO, DCM, DMF	INVALID-LINK[1]

Experimental Protocols and Data Presentation Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of **Propargyl-PEG10-alcohol**. ¹H NMR is particularly useful for confirming the presence of the propargyl and PEG moieties and for quantifying the degree of functionalization.



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Caption: Workflow for NMR analysis of **Propargyl-PEG10-alcohol**.



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.2	Doublet	2H	-C≡C-CH₂-O-
~3.6-3.7	Multiplet	~36H	-O-CH ₂ -CH ₂ -O- (PEG backbone)
~3.6	Triplet	2H	-CH ₂ -OH
~2.7	Triplet	1H	-C≡CH
~2.5	Singlet (broad)	1H	-CH ₂ -OH

Note: Chemical shifts can vary slightly depending on the solvent used. The signal of the labile OH proton may overlap with other signals.[3] The signal for the terminal alkyne proton is typically observed around 2.77 ppm.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of **Propargyl-PEG10-alcohol** and for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of PEGylated compounds.



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Caption: Workflow for HPLC analysis of **Propargyl-PEG10-alcohol**.



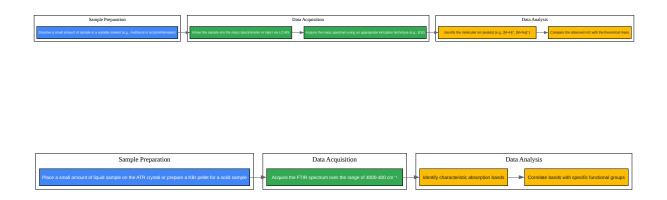
Parameter	Recommended Conditions
Column	C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient	A linear gradient from 20% to 80% B over 20 minutes is a good starting point.[4]
Flow Rate	1.0 mL/min
Column Temperature	Ambient or slightly elevated (e.g., 30-40 °C)
Detection	UV at 220 nm or Evaporative Light Scattering Detector (ELSD)[4][5]
Injection Volume	10-20 μL

Data Analysis: The chromatogram should show a major peak corresponding to **Propargyl-PEG10-alcohol**. Purity can be calculated by the area percentage of the main peak relative to the total area of all peaks. The appearance of a new, more retained peak compared to starting materials in a reaction mixture indicates the formation of a more hydrophobic conjugate.[6]

Mass Spectrometry (MS)

Mass spectrometry provides a direct and highly accurate method for confirming the molecular weight of **Propargyl-PEG10-alcohol**.





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